![molecular formula C8H12N2O B12879888 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is an organic compound with the molecular formula C8H12N2O. This compound belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the amine group at the 6th position and the methyl group at the 2nd position of the benzoxazole ring makes this compound unique in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Cyclization Method: : One common method to synthesize 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine involves the cyclization of appropriate precursors. For instance, starting from 2-methylphenol, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization with appropriate reagents under controlled conditions.
-
Reductive Amination: : Another method involves the reductive amination of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and automated systems to control temperature and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes under strong oxidizing conditions.
-
Reduction: : Reduction of the oxazole ring can lead to the formation of dihydro or tetrahydro derivatives, depending on the reducing agent and conditions used.
-
Substitution: : The amine group at the 6th position can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Formation of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid.
Reduction: Formation of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the oxazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzoxazole: Lacks the amine group at the 6th position, leading to different reactivity and applications.
4,5,6,7-Tetrahydrobenzo[d]oxazol-6-amine:
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazole: Lacks the amine group, resulting in different chemical behavior and applications.
Uniqueness
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique structure and reactivity make it a valuable compound for scientific exploration and practical use.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C8H12N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h6H,2-4,9H2,1H3 |
InChI-Schlüssel |
LTZBOHCJWGOTQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(O1)CC(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
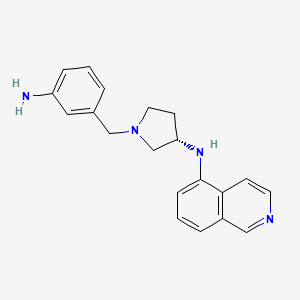
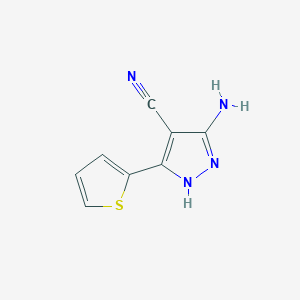
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
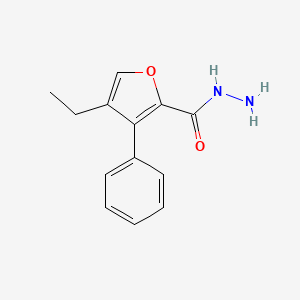
![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
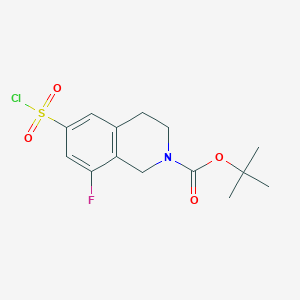
![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
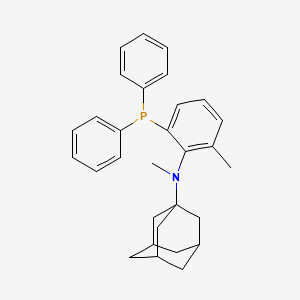
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
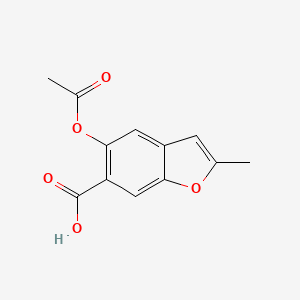

![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)

